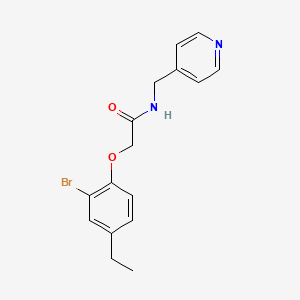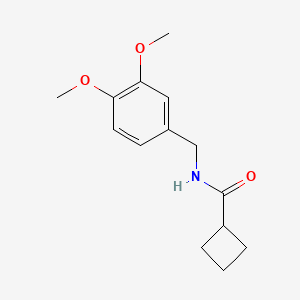
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit potent analgesic and anti-inflammatory properties. In
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide is not fully understood, but it is believed to involve the modulation of voltage-gated sodium channels (VGSCs) and the inhibition of the transient receptor potential vanilloid 1 (TRPV1) receptor. VGSCs play a crucial role in the generation and propagation of action potentials in neurons, and their modulation can result in the suppression of pain signals. TRPV1 receptors are involved in the detection of noxious stimuli and the transmission of pain signals, and their inhibition can also lead to analgesia.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in various animal models. It has also been shown to improve cognitive function and memory in rats.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide has several advantages for lab experiments, including its high potency and selectivity for VGSCs and TRPV1 receptors, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide. One area of interest is the development of more potent and selective analogs of N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide for use as analgesics and anti-inflammatory agents. Another potential direction is the investigation of the effects of N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide on other ion channels and receptors, such as calcium channels and G protein-coupled receptors. Finally, the potential use of N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide as a tool for the study of pain and inflammation in animal models and humans warrants further investigation.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide can be synthesized through a multistep process involving the reaction of 3-chloro-4-fluoroaniline with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate product is then subjected to further reactions, including acylation and reduction, to yield N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the field of pain management. It has been shown to exhibit potent analgesic effects in various animal models of pain, including acute thermal, mechanical, and chemical nociception. N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide has also been found to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-5-10(2)7-11(6-9)15(19)18-12-3-4-14(17)13(16)8-12/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSWIBSHKJQALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-[1,2,4]triazolo[4,3-a]pyrimidin-5-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5726081.png)
![N-(3,4-dimethoxyphenyl)-1-[(3-isobutoxy-4-methoxybenzylidene)amino]prolinamide](/img/structure/B5726083.png)
![1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride](/img/structure/B5726084.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5726101.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B5726106.png)
![2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5726114.png)

![2-(ethylthio)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5726142.png)
![methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5726161.png)

![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5726175.png)
![2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5726182.png)